The molecular structure of N-(1H-Imidazol-4-ylmethyl)-N-methylamine consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties .
1-(1H-Imidazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of imidazole derivatives. Its structure features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound can be synthesized through various methods, often involving the cyclization of amido-nitriles or other imidazole derivatives. It is available from chemical suppliers and has been the subject of research in both organic and medicinal chemistry contexts.
1-(1H-Imidazol-5-yl)-N-methylmethanamine is classified as an organic compound, specifically a substituted imidazole. It falls under the category of nitrogen-containing heterocycles, which are compounds that contain at least one nitrogen atom in a ring structure.
The synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine typically involves several key approaches:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for 1-(1H-imidazol-5-yl)-N-methylmethanamine is . The structure consists of:
Key structural data includes:
1-(1H-Imidazol-5-yl)-N-methylmethanamine can participate in several chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts and controlled environments to optimize yield and selectivity. For instance, using bases or acids can significantly influence reaction pathways.
The mechanism of action for 1-(1H-imidazol-5-yl)-N-methylmethanamine primarily relates to its interaction with biological targets. It acts as a ligand for certain receptors, influencing various biochemical pathways.
Studies have shown that compounds with similar structures exhibit activity on serotonin receptors and other neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its physical properties and confirm its structure .
1-(1H-Imidazol-5-yl)-N-methylmethanamine has several scientific uses:
Its versatility makes it a valuable compound in both academic research and industrial applications, particularly within medicinal chemistry.
1-(1H-Imidazol-5-yl)-N-methylmethanamine (Chemical Formula: C₅H₉N₃; PubChem CID: 12408174) represents a structurally optimized bioactive scaffold in heterocyclic chemistry. Characterized by an imidazolyl core linked to an N-methylaminomethyl side chain, this molecule exemplifies strategic pharmacophore hybridization. The 1H-imidazol-5-yl moiety provides hydrogen-bonding capabilities and aromatic character, while the N-methylmethanamine substituent enhances lipophilicity and modulates basicity—crucial for membrane permeability and target engagement. This compound serves as a versatile synthon in designing ligands for enzymes and receptors implicated in CNS disorders, infectious diseases, and metabolic conditions, leveraging the privileged status of imidazole in medicinal chemistry.
Imidazole-based compounds have evolved from natural product isolation (e.g., histamine, purines) to synthetic therapeutics over 150 years. The first clinical imidazole, metronidazole (antiprotozoal, 1959), validated the nitroimidazole scaffold’s bioactivity. Subsequent diversification yielded broad therapeutic classes:
Table 1: Clinically Approved Imidazole Derivatives and Therapeutic Applications
Compound | Therapeutic Class | Key Indication | Structural Feature |
---|---|---|---|
Metronidazole | Antiprotozoal | Trichomoniasis | Nitroimidazole |
Ketoconazole | Antifungal | Systemic mycoses | 1,3-Dichloroimidazolyl bis-aromatic |
Dacarbazine | Antineoplastic | Hodgkin lymphoma | Triazenoimidazole |
Cimetidine | H₂ antagonist | Gastric ulcers | Cyanoguanidine-imidazole |
Olmesartan | Antihypertensive | Hypertension | Imidazolyl biphenyl tetrazole |
The structural versatility of imidazole enables binding to diverse biological targets: metal-containing enzymes (CYP450), ion channels, and GPCRs. For example, imidazole’s sp²-nitrogen coordinates heme iron in antifungal azoles, inhibiting ergosterol synthesis [4] [9]. Modern drug design leverages 1,3-diazole’s capacity for π-stacking, hydrogen bonding (N1-H, N3), and amphoterism—exploiting pKa values near 7.0 (basic) and 14.5 (acidic) to optimize bioavailability across physiological pH gradients [4].
The 1H-imidazol-5-yl moiety (CAS: 288-32-4) is a regioisomer with distinct electronic and steric properties versus 1H-imidazol-2-yl or 1H-imidazol-4-yl. Key features include:
In 1-(1H-Imidazol-5-yl)-N-methylmethanamine, the 5-yl linkage positions the methanamine side chain orthogonally to the ring plane. This orientation minimizes steric clash with target proteins and allows free rotation for conformational adaptation. The scaffold is a key intermediate in synthesizing kinase inhibitors (e.g., B-RAFV600E/p38α inhibitors) and antimicrobials, where imidazole’s nitrogen atoms form critical hydrogen bonds with active-site residues like Asp98 in SERT (PDB: 6AWN) [2] [7].
Table 2: Electronic Properties of 1H-Imidazol-5-yl vs. Related Bioisosteres
Parameter | 1H-Imidazol-5-yl | 1H-Imidazol-2-yl | Pyrazol-4-yl |
---|---|---|---|
pKa (Basic) | 6.95 | 7.18 | 2.50 |
H-Bond Donors | 1 (N1-H) | 1 (N1-H) | 1 (N2-H) |
H-Bond Acceptors | 2 (N3, C2) | 2 (N3, C5) | 2 (N1, C3) |
LogP (Octanol/Water) | -0.2 | -0.3 | 0.1 |
The N-methylmethanamine [-CH₂NHCH₃] group confers targeted pharmacokinetic enhancements:
In serotonin reuptake transporter (SERT) inhibitors, the N-methylmethanamine moiety forms salt bridges with Asp98. Docking scores for 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5) show ΔG = -6.98 kcal/mol—superior to BM212’s -6.51 kcal/mol—validating the substituent’s affinity-enhancing role [7]. Similarly, in anti-Salmonella agents, this group improves solubility (cLogS = -2.1) versus unsubstituted imidazoles (cLogS = -3.5), facilitating cytoplasmic accumulation [8].
Table 3: Pharmacokinetic Impact of N-Methylmethanamine vs. Primary Amine Analogues
Parameter | N-Methylmethanamine Derivatives | Primary Amine Analogues |
---|---|---|
cLogP | 1.8–2.5 | 1.2–1.8 |
pKa (Alkylamine) | 9.0–9.5 | 10.0–10.8 |
Passive BBB Penetration | High (Cbrain/Cblood = 0.8) | Low (Cbrain/Cblood = 0.2) |
Microsomal Stability (t½, min) | >45 | 15–25 |
Plasma Protein Binding (%) | 65–75 | 80–90 |
Conclusion1-(1H-Imidazol-5-yl)-N-methylmethanamine exemplifies rational heterocyclic drug design, merging target-binding (imidazole) and pharmacokinetic (N-methylamine) elements. Its structural features enable progression into optimized leads for CNS, antimicrobial, and metabolic therapeutics.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7